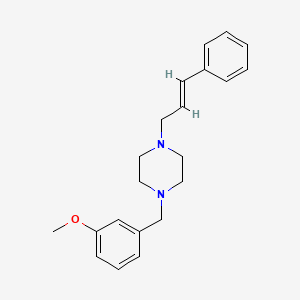
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as MPPA and has been found to have various biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of MPPA involves the inhibition of PDE4 activity. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in the regulation of inflammation and immune response. By inhibiting PDE4, MPPA increases the levels of cAMP, which in turn leads to a reduction in inflammation and immune response.
Biochemical and Physiological Effects:
In addition to its inhibition of PDE4, MPPA has been found to have other biochemical and physiological effects. It has been shown to modulate the activity of other enzymes and receptors, including the adenosine A2A receptor. MPPA has also been found to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPA in lab experiments is its specificity for PDE4 inhibition. This specificity allows for the targeted modulation of inflammation and immune response, which may be beneficial in the study of diseases such as asthma and COPD. However, one limitation of using MPPA is its potential toxicity. Studies have shown that high doses of MPPA can lead to liver damage and other adverse effects.
Direcciones Futuras
For the study of MPPA include the development of derivatives with improved specificity and reduced toxicity, investigation of potential therapeutic applications in other inflammatory diseases, and further research to fully understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of MPPA involves the reaction of 2-methoxyphenol with N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide in the presence of a catalyst. The reaction is carried out in a solvent and requires specific conditions to achieve a high yield of the desired product.
Aplicaciones Científicas De Investigación
MPPA has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors. MPPA has been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune response. This inhibition has been found to have potential therapeutic applications in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2)10-13(11-18(3,4)20-17)19-16(21)12-23-15-9-7-6-8-14(15)22-5/h6-9,13,20H,10-12H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGODGNZBPVABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(2-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methoxy-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B5884917.png)
![N'-[(3,5-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5884922.png)

![2-[5-(anilinosulfonyl)-4-chloro-2-methylphenoxy]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5884930.png)
![2-[(diphenylmethyl)thio]pyrimidine](/img/structure/B5884937.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-1-propanone](/img/structure/B5884945.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5884950.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5884953.png)
![methyl 2-chloro-5-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B5884969.png)

![1-{4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5884978.png)

